molecular formula C44H63NO5PPdS- B580660 tBuBrettPhos Pd G3 CAS No. 1536473-72-9

tBuBrettPhos Pd G3

Cat. No.: B580660
CAS No.: 1536473-72-9
M. Wt: 855.444
InChI Key: VKLHIPFGYVFUGT-UHFFFAOYSA-N
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Description

TBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst . It can be used in cross-coupling reactions for the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .


Synthesis Analysis

This compound has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .


Molecular Structure Analysis

The empirical formula of this compound is C44H62NO5PPdS . Its molecular weight is 854.43 .


Chemical Reactions Analysis

This compound has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents . The melting point is 119-131°C .

Scientific Research Applications

  • Cross-Coupling of (Hetero)Aryl Bromides with Fluorinated Alcohols : tBuBrettPhos Pd G3 is used as a precatalyst in the Pd-catalyzed coupling of (hetero)aryl bromides with fluorinated alcohols. This method is notable for its short reaction time, excellent functional group tolerance, and compatibility with various (hetero)arenes, making it a valuable tool in synthesizing 18F-labeled trifluoroethyl ethers (Szpera et al., 2020).

  • Thioetherification of Aryl Halides with Thioacetates : In a palladium-catalyzed cross-coupling process, this compound was identified as a unique catalyst, enabling high-yield production of thioarene products under mild conditions. This application underscores its utility in the creation of more lab-friendly reagents (Hopkins et al., 2022).

  • Amination of Unprotected Five-Membered Heterocyclic Bromides : this compound facilitates the palladium-catalyzed amination of bromoimidazoles and bromopyrazoles. This method is efficient in preparing a broad scope of aminoimidazoles and aminopyrazoles in moderate to excellent yields (Su et al., 2014).

  • Hydroxylation of Aryl and Heteroaryl Halides : A method using this compound as a part of a palladium precatalyst enables the hydroxylation of aryl and heteroaryl halides. This process allows for the cross-coupling of potassium and cesium hydroxides with (hetero)aryl halides, yielding various phenols and hydroxylated heteroarenes in high to excellent yield (Cheung et al., 2014).

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines : this compound is used in the arylation of cyclopropylamine and N-arylcyclopropylamines, producing a wide range of (hetero)arylated cyclopropylanilines in high yields. This method is notable for its tolerance of various functional groups and heterocycles, highlighting its versatility in synthesizing arylated cyclopropylamines, a motif found in prominent drug molecules (Gildner et al., 2016).

Safety and Hazards

Direct contact or inhalation of large amounts of tBuBrettPhos Pd G3 may lead to symptoms of poisoning, such as difficulty breathing, chest tightness, nausea, vomiting, and headache . It may also cause irritation to the eyes, skin, and respiratory tract . After contact, the affected area should be immediately rinsed with clean water, and medical help should be sought .

Future Directions

As a catalyst, tBuBrettPhos Pd G3 has shown high efficiency and selectivity in various organic reactions . Its use in future research and industrial applications is promising, particularly in the field of organic synthesis .

Properties

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLHIPFGYVFUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63NO5PPdS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536473-72-9
Record name (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What types of reactions is tBuBrettPhos Pd G3 known to catalyze effectively?

A1: this compound is a highly effective catalyst for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds in organic molecules.

  • C-O bond formation: The research demonstrates its efficiency in synthesizing fluorinated alkyl aryl ethers via the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. [] This reaction is particularly useful for preparing compounds relevant to medicinal chemistry and materials science, as the incorporation of fluorine can significantly alter a molecule's properties.
  • C-S bond formation: this compound demonstrates unique catalytic activity in facilitating the thioetherification of aryl halides with thioacetates. [] This method offers a mild and efficient route to thioarenes, which are important structural motifs in various pharmaceuticals and agrochemicals.

Q2: What makes this compound particularly suitable for these reactions compared to other catalysts?

A2: While a definitive answer would require further research, the provided studies highlight some key advantages:

  • High selectivity: In both papers, this compound demonstrates a high degree of selectivity for the desired cross-coupling products, minimizing unwanted side reactions. [, ] This selectivity is crucial for achieving high yields and simplifying the purification process.
  • Mild reaction conditions: The reactions catalyzed by this compound proceed efficiently under relatively mild conditions, often requiring lower temperatures and shorter reaction times compared to other methods. [, ] This mildness makes it a more sustainable and practical choice for synthesizing complex molecules, especially those containing sensitive functional groups.
  • Broad substrate scope: The research suggests this compound exhibits good functional group tolerance and compatibility with a variety of (hetero)aryl bromides and thioacetates. [, ] This versatility broadens its applications in synthesizing diverse libraries of organic compounds for drug discovery and materials science.

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